molecular formula C10H8N2O2S2 B15101722 Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- CAS No. 64145-06-8

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)-

Cat. No.: B15101722
CAS No.: 64145-06-8
M. Wt: 252.3 g/mol
InChI Key: KASGLGRECIHPOP-UHFFFAOYSA-N
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Description

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- typically involves the reaction of 5-phenyl-1,3,4-thiadiazole-2-thiol with acetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted phenyl or thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity is attributed to the induction of apoptosis in cancer cells and the inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, ((5-phenyl-1,3,4-thiadiazol-2-YL)thio)- is unique due to the presence of both the acetic acid and thiadiazole moieties in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

64145-06-8

Molecular Formula

C10H8N2O2S2

Molecular Weight

252.3 g/mol

IUPAC Name

2-[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C10H8N2O2S2/c13-8(14)6-15-10-12-11-9(16-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)

InChI Key

KASGLGRECIHPOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)SCC(=O)O

Origin of Product

United States

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